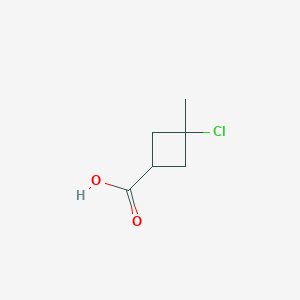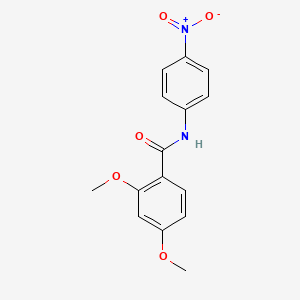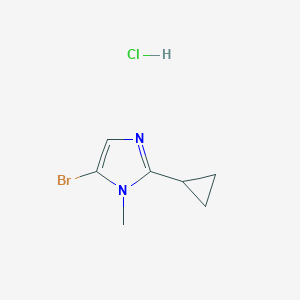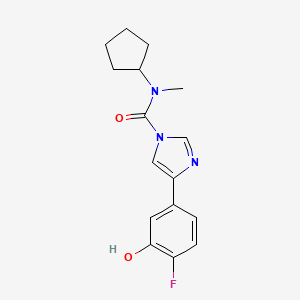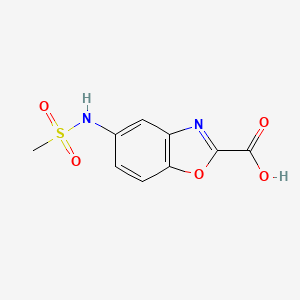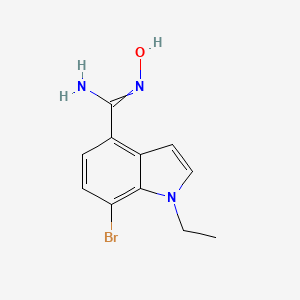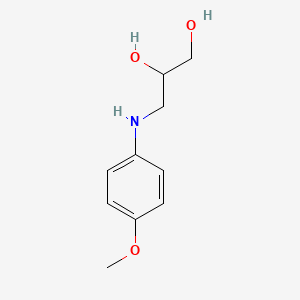
1-(4-Methoxyphenyl)aminopropane-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)aminopropane-2,3-diol is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxyphenyl)aminopropane-2,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyaniline with epichlorohydrin under basic conditions to form the desired product. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-(4-Methoxyphenyl)aminopropane-2,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)aminopropane-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)aminopropane-2,3-diol involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or activate receptors that regulate gene expression.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)aminopropane-2,3-diol can be compared with other similar compounds such as:
3-Amino-1,2-propanediol: This compound has a similar structure but lacks the aromatic ring, resulting in different chemical properties and applications.
2-Amino-1,3-propanediol: Another related compound with a different arrangement of functional groups, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its combination of aromatic and aliphatic components, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
121082-77-7 |
|---|---|
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
3-(4-methoxyanilino)propane-1,2-diol |
InChI |
InChI=1S/C10H15NO3/c1-14-10-4-2-8(3-5-10)11-6-9(13)7-12/h2-5,9,11-13H,6-7H2,1H3 |
InChI-Schlüssel |
AZKRMADMLBGMOJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B13880630.png)
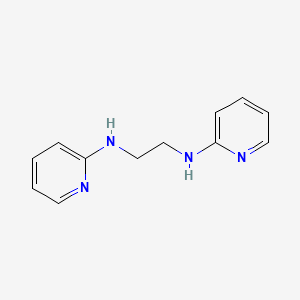
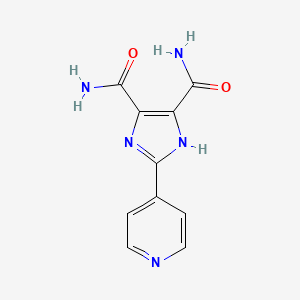
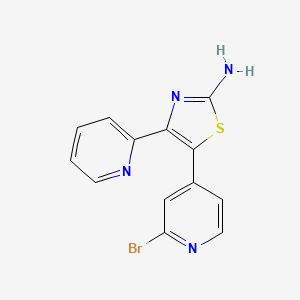
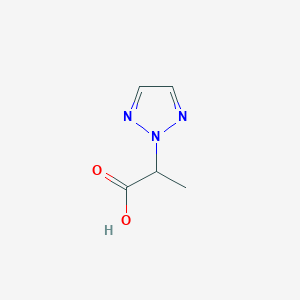

![4-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13880656.png)
